palladium(2+);2-pyridin-2-ylpyridine;dichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium(2+);2-pyridin-2-ylpyridine;dichloride typically involves the reaction of palladium(II) chloride with 2,2’-bipyridine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Palladium(2+);2-pyridin-2-ylpyridine;dichloride is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It participates in reduction reactions, often in the presence of hydrogen donors.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions
Common Reagents and Conditions
The compound is frequently used in conjunction with reagents such as aryl halides, organometallic reagents (e.g., Grignard reagents), and bases (e.g., potassium carbonate). Typical reaction conditions include temperatures ranging from room temperature to 100°C and the use of solvents like toluene, ethanol, or dimethylformamide .
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, alkenes, and alcohols, depending on the specific reaction and reagents used .
Scientific Research Applications
Palladium(2+);2-pyridin-2-ylpyridine;dichloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism by which palladium(2+);2-pyridin-2-ylpyridine;dichloride exerts its effects involves the coordination of the palladium center with the nitrogen atoms of the 2,2’-bipyridine ligand. This coordination facilitates the activation of substrates, enabling various catalytic processes. The palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps, which are crucial for the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another widely used palladium catalyst with similar applications in organic synthesis.
Palladium(II) chloride: A precursor to many palladium complexes, including palladium(2+);2-pyridin-2-ylpyridine;dichloride.
Palladium(II) trifluoroacetate: Used in similar catalytic processes but with different reactivity and selectivity profiles
Uniqueness
This compound is unique due to its high stability and efficiency in catalysis. The presence of the 2,2’-bipyridine ligand enhances its solubility and reactivity, making it a preferred choice for many organic transformations .
Properties
IUPAC Name |
palladium(2+);2-pyridin-2-ylpyridine;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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